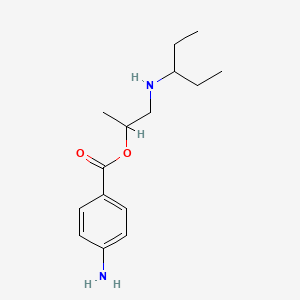
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate is an organic compound with the molecular formula C15H24N2O2It is a derivative of para-aminobenzoic acid (PABA), which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Méthodes De Préparation
The synthesis of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of chiral propargyl-containing amines . The reaction conditions typically involve stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography.
Analyse Des Réactions Chimiques
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various chiral compounds. In medicine, it is being explored for its potential use in drug development, particularly in the design of novel therapeutic agents with improved efficacy and safety profiles .
Mécanisme D'action
The mechanism of action of 1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis and replication, thereby exerting its antimicrobial and anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate can be compared with other similar compounds, such as 1-(benzyloxy)propan-2-one derivatives and other PABA analogs. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and chiral properties, which may confer distinct pharmacological effects . Other similar compounds include 3-[(pent-2-yn-1-yl)oxy]aniline derivatives and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline derivatives .
Propriétés
Numéro CAS |
73713-54-9 |
|---|---|
Formule moléculaire |
C15H24N2O2 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
1-(pentan-3-ylamino)propan-2-yl 4-aminobenzoate |
InChI |
InChI=1S/C15H24N2O2/c1-4-14(5-2)17-10-11(3)19-15(18)12-6-8-13(16)9-7-12/h6-9,11,14,17H,4-5,10,16H2,1-3H3 |
Clé InChI |
MHZZUEJIMXLOJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NCC(C)OC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


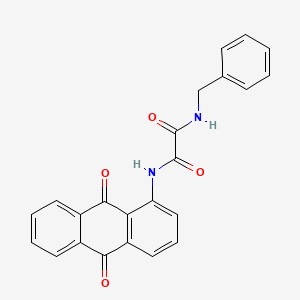
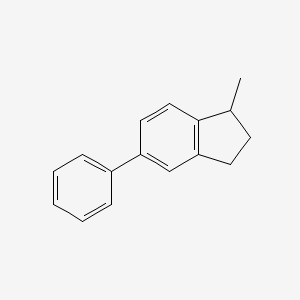
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)

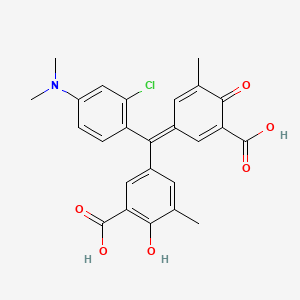
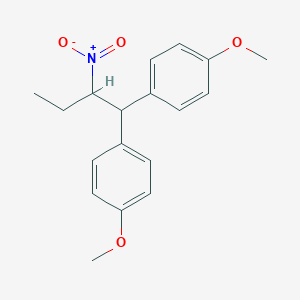
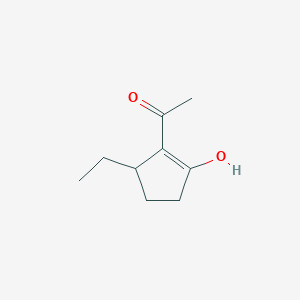



![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
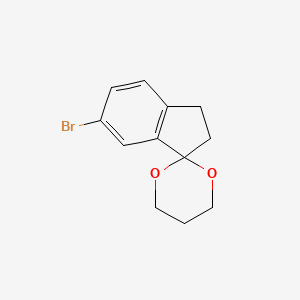
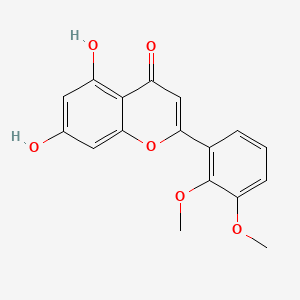
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
